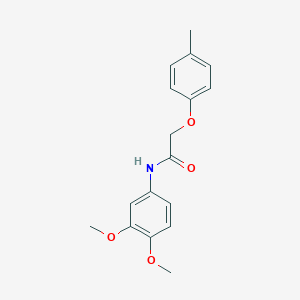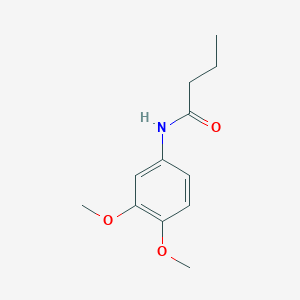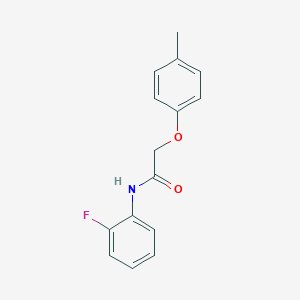![molecular formula C16H14N6O2S B291953 N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases.
作用機序
The mechanism of action of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, the inhibition of these enzymes by N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can potentially lead to the treatment of these diseases.
Biochemical and Physiological Effects:
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which can potentially lead to the treatment of various diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can potentially lead to the treatment of various diseases.
実験室実験の利点と制限
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has several advantages for lab experiments. It is a potent inhibitor of various enzymes, which makes it an ideal candidate for studying the mechanism of action of these enzymes. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can be studied for their potential use in treating various diseases. However, one of the limitations of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is that it can be toxic at high concentrations, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the study of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea. One potential direction is the study of its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the mechanism of action of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be further studied to understand its effects on various enzymes. Furthermore, the antioxidant and anti-inflammatory properties of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be studied for their potential use in treating various diseases. Finally, the toxicity of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be further studied to understand its effects on lab experiments and potential use in clinical settings.
Conclusion:
In conclusion, N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea have been discussed in this paper. Further studies are needed to fully understand the potential uses of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea in treating various diseases and its mechanism of action.
合成法
The synthesis of N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea involves the reaction of 5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization.
科学的研究の応用
N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been extensively studied for its potential use in treating various diseases. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Therefore, N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been studied for its potential use in treating these diseases.
特性
分子式 |
C16H14N6O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-(phenylcarbamoyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N6O2S/c23-13(19-15(24)18-12-4-2-1-3-5-12)10-25-16-20-14(21-22-16)11-6-8-17-9-7-11/h1-9H,10H2,(H,20,21,22)(H2,18,19,23,24) |
InChIキー |
FNKHYISKTOKUJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















